molecular formula C22H26N2O4 B1201396 Dextofisopam CAS No. 82059-50-5

Dextofisopam

Cat. No. B1201396
CAS RN: 82059-50-5
M. Wt: 382.5 g/mol
InChI Key: RUJBDQSFYCKFAA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06080736

Procedure details

Analytical evaluations of the starting material, and final preparations of R- and S-tofisopam were performed by using Chiral Tech OD GH060 columns (Daicel) (Hexane/IPA 90/10, 25° C., detection at 310 nm). See FIG. 3a and 3b. The final preparation of R-tofisopam was 98%+ pure by analytical chromatography. The final preparation of S-tofisopam was 95%+ pure by analytical chromotography.
[Compound]
Name
R- and S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@H:3]1[C:13]([CH3:14])=[N:12][N:11]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=2)[C:9]2[CH:8]=[C:7]([O:25][CH3:26])[C:6]([O:27][CH3:28])=[CH:5][C:4]1=2>CCCCCC.CC(O)C>[CH3:1][CH2:2][CH:3]1[C:13]([CH3:14])=[N:12][N:11]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=2)[C:9]2[CH:8]=[C:7]([O:25][CH3:26])[C:6]([O:27][CH3:28])=[CH:5][C:4]1=2 |f:1.2|

Inputs

Step One
Name
R- and S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H]1C=2C=C(C(=CC2C(=NN=C1C)C=3C=CC(=C(C3)OC)OC)OC)OC
Step Three
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCC1C=2C=C(C(=CC2C(=NN=C1C)C=3C=CC(=C(C3)OC)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06080736

Procedure details

Analytical evaluations of the starting material, and final preparations of R- and S-tofisopam were performed by using Chiral Tech OD GH060 columns (Daicel) (Hexane/IPA 90/10, 25° C., detection at 310 nm). See FIG. 3a and 3b. The final preparation of R-tofisopam was 98%+ pure by analytical chromatography. The final preparation of S-tofisopam was 95%+ pure by analytical chromotography.
[Compound]
Name
R- and S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@H:3]1[C:13]([CH3:14])=[N:12][N:11]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=2)[C:9]2[CH:8]=[C:7]([O:25][CH3:26])[C:6]([O:27][CH3:28])=[CH:5][C:4]1=2>CCCCCC.CC(O)C>[CH3:1][CH2:2][CH:3]1[C:13]([CH3:14])=[N:12][N:11]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=2)[C:9]2[CH:8]=[C:7]([O:25][CH3:26])[C:6]([O:27][CH3:28])=[CH:5][C:4]1=2 |f:1.2|

Inputs

Step One
Name
R- and S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H]1C=2C=C(C(=CC2C(=NN=C1C)C=3C=CC(=C(C3)OC)OC)OC)OC
Step Three
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCC1C=2C=C(C(=CC2C(=NN=C1C)C=3C=CC(=C(C3)OC)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.